2-(1-Bromomethyl)quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-(bromomethyl)quinazoline |
InChI |
InChI=1S/C9H7BrN2/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4,6H,5H2 |
InChI Key |
PBRHGJUYNWNYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CBr |
Origin of Product |
United States |
Synthetic Strategies for 2 Bromomethyl Quinazoline and Its Analogues
Direct Halogenation Methods for 2-Methylquinazolines
A primary and direct route to 2-(bromomethyl)quinazoline involves the halogenation of the corresponding 2-methyl-substituted quinazoline (B50416). This approach leverages the reactivity of the benzylic position, which is activated by the adjacent quinazoline ring system.
Bromination of 2-Methyl-Substituted Quinazolines via Radical Mechanisms
The benzylic bromination of 2-methylquinazolines is typically accomplished through a free radical substitution reaction, most commonly the Wohl-Ziegler reaction. wikipedia.orgchem-station.comthermofisher.comresearchgate.net This reaction utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out under thermal or photochemical conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired 2-(bromomethyl)quinazoline and a succinimidyl radical, which continues the chain reaction.
The general conditions for a Wohl-Ziegler bromination are outlined in the table below.
| Parameter | Condition |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |
| Solvent | Non-polar, such as carbon tetrachloride (CCl4) or cyclohexane |
| Conditions | Reflux or photochemical irradiation |
Regioselectivity and Control in Benzylic Bromination adjacent to the Quinazoline Core
The regioselectivity of the Wohl-Ziegler reaction is a critical aspect, with the benzylic position being preferentially brominated due to the stability of the resulting benzylic radical, which is delocalized over the quinazoline ring system. However, controlling the extent of bromination to prevent the formation of di- and tri-brominated byproducts can be challenging. The concentration of bromine in the reaction mixture is a key factor; maintaining a low concentration of molecular bromine, which is achieved by using NBS, favors the desired monobromination.
Factors influencing the regioselectivity and control of the reaction are summarized below.
| Factor | Influence on Reaction |
| Substrate Structure | The electronic nature of substituents on the quinazoline ring can affect the stability of the benzylic radical and thus the reaction rate. |
| NBS Concentration | A slow, portion-wise addition of NBS can help maintain a low bromine concentration, favoring monobromination. |
| Initiator Concentration | The amount of radical initiator influences the rate of initiation and the overall reaction speed. |
| Solvent Polarity | Non-polar solvents are generally preferred to minimize ionic side reactions. |
Bromination of Related Quinazolinone Systems (e.g., 6-methylquinazolinones)
The principles of benzylic bromination are also applicable to related quinazolinone systems. For instance, the synthesis of 6-(bromomethyl)-2-methyl-4(3H)-quinazolinone has been reported via the radical bromination of 6-methyl-2-methyl-4(3H)-quinazolinone using NBS and a radical initiator. This transformation highlights the versatility of the Wohl-Ziegler reaction for introducing a bromomethyl group at the benzylic position of various quinazoline-based scaffolds.
Approaches Utilizing Pre-functionalized Bromine-Containing Intermediates for Quinazoline Ring Formation
Condensation Reactions Involving Bromomethyl-Substituted Anilines
One such method involves the condensation of a bromomethyl-substituted aniline (B41778) derivative with a suitable one-carbon synthon to form the quinazoline ring. For example, the reaction of a 2-amino-benzyl bromide derivative with an appropriate cyclizing agent can lead to the formation of the quinazoline core with the bromomethyl group already in place. A notable example is the copper-catalyzed cascade reaction of (2-bromophenyl)methylamines with amides, which proceeds through a sequential Ullmann-type coupling and aerobic oxidation to furnish quinazoline derivatives. organic-chemistry.org
Cyclization Reactions Incorporating Bromine-Bearing Fragments
The quinazoline ring can also be constructed through cyclization reactions where one of the reacting partners is a bromine-containing fragment. This strategy allows for the incorporation of the bromomethyl group as part of a building block in the ring-forming step. While specific examples for the direct synthesis of 2-(bromomethyl)quinazoline through this route are less common in the literature, the general principles of quinazoline synthesis allow for such possibilities. For instance, a retrosynthetic analysis suggests that a suitably substituted amidine could be cyclized with a bromo-containing electrophile to construct the desired quinazoline framework. The synthesis of various quinazoline derivatives often involves the cyclization of intermediates formed from precursors that may contain halogen substituents. nih.gov
Post-Cyclization Introduction of the Bromomethyl Moiety
The most prevalent and direct method for the synthesis of 2-(bromomethyl)quinazoline is the bromination of the methyl group of a pre-formed 2-methylquinazoline (B3150966) ring system. This transformation is a classic example of benzylic bromination, targeting the C-H bonds of the methyl group adjacent to the aromatic quinazoline core. The enhanced reactivity of this position is due to the resonance stabilization of the resulting benzylic radical intermediate.
The Wohl-Ziegler reaction is the cornerstone of this synthetic strategy. dntb.gov.uaorganic-chemistry.org This reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions (UV light). researchgate.netreddit.com The reaction is typically carried out in a non-polar solvent, with carbon tetrachloride (CCl₄) being historically favored, although safer alternatives like acetonitrile (B52724) are now more commonly used. organic-chemistry.org
The mechanism proceeds via a free-radical chain reaction. The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of 2-methylquinazoline to form a resonance-stabilized quinazolinylmethyl radical. This radical subsequently reacts with a molecule of NBS or bromine (present in trace amounts) to yield the desired 2-(bromomethyl)quinazoline and a new bromine radical, which propagates the chain.
Catalytic Systems and Optimized Reaction Conditions in Bromomethylquinazoline Synthesis
While the traditional Wohl-Ziegler reaction is effective, research has also explored catalytic systems to improve reaction control, selectivity, and efficiency, and to employ alternative brominating agents.
One such catalytic approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source in the presence of a Lewis acid catalyst. Studies on analogous benzylic brominations have shown that catalysts like zirconium(IV) chloride can effectively promote the reaction under mild conditions. The Lewis acid is thought to facilitate the generation of the radical species required for the benzylic bromination to proceed. This method offers an alternative to the use of radical initiators and may provide different selectivity profiles.
Optimization of reaction conditions is crucial for maximizing the yield of 2-(bromomethyl)quinazoline while minimizing the formation of byproducts, such as the dibrominated analogue, 2-(dibromomethyl)quinazoline. Key parameters that are typically optimized include the choice of brominating agent, the nature and amount of the catalyst or initiator, the solvent, the reaction temperature, and the reaction time.
For the widely used NBS-based bromination, the selection of an appropriate radical initiator and solvent system is critical. The reaction is often performed at the reflux temperature of the chosen solvent to ensure efficient radical initiation. The stoichiometry of NBS is also carefully controlled to favor monobromination.
Below are tables summarizing typical reaction conditions for the benzylic bromination of methyl-substituted aromatic heterocycles, which are analogous to the synthesis of 2-(bromomethyl)quinazoline.
Table 1: Typical Conditions for Wohl-Ziegler Bromination
| Reagent | Initiator/Condition | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| NBS | AIBN | CCl₄ | Reflux | Moderate to Good |
| NBS | Benzoyl Peroxide | CCl₄ | Reflux | Moderate to Good |
| NBS | UV Light | CCl₄ | Room Temp. to Reflux | Variable |
Table 2: Potential Catalytic System for Benzylic Bromination
| Brominating Agent | Catalyst | Solvent | Temperature | Potential Advantages |
|---|
It is important to note that the optimal conditions for the synthesis of 2-(bromomethyl)quinazoline would require specific experimental investigation and tuning based on the principles outlined in these established methodologies for benzylic bromination.
Reactivity and Derivatization Pathways of 2 Bromomethyl Quinazoline
Nucleophilic Displacement Reactions at the Bromomethyl Center
The most prominent feature of 2-(bromomethyl)quinazoline is the high reactivity of the bromomethyl group in nucleophilic substitution (SN) reactions. The carbon atom of the CH₂Br group is electrophilic and readily attacked by various nucleophiles, leading to the displacement of the bromide ion. This reactivity is analogous to that of benzyl (B1604629) bromide, where the adjacent aromatic system stabilizes the transition state of the reaction.
A primary derivatization pathway for 2-(bromomethyl)quinazoline involves its reaction with heteroatom nucleophiles to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are fundamental in medicinal chemistry for introducing functionalities that can modulate biological activity.
C-N Bond Formation: Amines, both primary and secondary, serve as excellent nitrogen nucleophiles. Their reaction with 2-(bromomethyl)quinazoline typically proceeds under basic conditions to yield the corresponding 2-(aminomethyl)quinazoline derivatives. This reaction is a straightforward method for linking the quinazoline (B50416) core to other chemical moieties via a methylene (B1212753) bridge. dergipark.org.tr
C-O Bond Formation: Alkoxides and phenoxides react to form ethers. For instance, treatment with sodium methoxide (B1231860) or a substituted phenoxide in a suitable polar aprotic solvent results in the formation of 2-(alkoxymethyl)- or 2-(aryloxymethyl)quinazolines.
C-S Bond Formation: Thiolates are potent nucleophiles and react efficiently with 2-(bromomethyl)quinazoline to form thioethers. This reaction is often used to introduce sulfur-containing functional groups into the molecule. The reaction of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one with various alkyl halides demonstrates the high reactivity of the thiolate anion in forming C-S bonds, a reaction that is directly analogous to the displacement of bromide from 2-(bromomethyl)quinazoline by a thiol. nih.gov
The table below summarizes these representative nucleophilic displacement reactions.
| Nucleophile | Reagent Example | Product Type | Bond Formed |
| Amine | Piperidine, Aniline (B41778) | 2-(Aminomethyl)quinazoline | C-N |
| Alcohol/Phenol | Sodium Methoxide, Sodium Phenoxide | 2-(Alkoxymethyl/Aryloxymethyl)quinazoline | C-O |
| Thiol | Sodium Thiophenolate | 2-(Thioether)quinazoline | C-S |
This table presents plausible reactions based on the established reactivity of benzylic bromides and related quinazoline chemistry.
The electrophilic methylene carbon of 2-(bromomethyl)quinazoline is also a target for carbon-based nucleophiles, enabling the formation of new C-C bonds and the extension of the carbon skeleton. These alkylation reactions are crucial for synthesizing derivatives with more complex substituents at the 2-position.
Commonly used carbon nucleophiles include:
Enolates: Stabilized carbanions, such as those derived from diethyl malonate or ethyl acetoacetate, can be used to alkylate the bromomethyl group. The reaction, typically carried out in the presence of a non-nucleophilic base like sodium ethoxide, yields derivatives where the quinazoline moiety is attached to a carbon framework amenable to further synthetic manipulation.
Cyanide: The cyanide ion (e.g., from NaCN or KCN) is an effective carbon nucleophile that reacts to produce 2-(cyanomethyl)quinazoline. The resulting nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Organometallic Reagents: While more reactive organometallics like Grignard or organolithium reagents may react preferentially with the quinazoline ring itself, softer organocuprates could potentially be used for selective alkylation at the bromomethyl position.
| Nucleophile Source | Reagent Example | Product Type | Bond Formed |
| Active Methylene Compound | Diethyl malonate / NaOEt | Diethyl 2-((quinazoline-2-yl)methyl)malonate | C-C |
| Cyanide Source | Potassium Cyanide (KCN) | 2-(Quinazolin-2-yl)acetonitrile | C-C |
| Organocuprate | Lithium diphenylcuprate | 2-Phenethylquinazoline | C-C |
This table outlines expected C-C bond-forming reactions based on standard organic synthesis principles.
Transformations of the Quinazoline Core Facilitated by the Bromomethyl Moiety
The bromomethyl group is not merely a passive handle for derivatization; its electronic properties influence the reactivity of the entire quinazoline ring system.
The bromomethyl group at the C2 position acts as a moderate electron-withdrawing group through an inductive effect (-I). This effect influences the electron density distribution within the heterocyclic ring. Research on 2-substituted quinazolines has shown that electron-withdrawing substituents decrease the tendency for covalent hydration at the 3,4-double bond. rsc.org This suggests that the C4 position becomes more electrophilic and thus more susceptible to attack by nucleophiles. The reduced electron density in the pyrimidine (B1678525) ring generally deactivates it towards electrophilic substitution while activating it for nucleophilic substitution, particularly at the C4 position. nih.gov
The enhanced electrophilicity of the C4 position can be exploited for strategic modifications. If a suitable leaving group (e.g., a chloro group) is present at C4, its displacement by nucleophiles is facilitated by the electron-withdrawing nature of the 2-bromomethyl group. Numerous studies have demonstrated that the C4 position of 2,4-dichloroquinazolines is regioselectively attacked by amines and other nucleophiles. mdpi.comnih.gov Therefore, a hypothetical 2-(bromomethyl)-4-chloroquinazoline would be an excellent substrate for sequential nucleophilic substitution, first at the more reactive C4 position and subsequently at the bromomethyl group.
Furthermore, electrophilic substitution on the benzene (B151609) portion of the quinazoline ring, such as nitration, typically occurs at the C6 or C8 positions. nih.gov The deactivating influence of the pyrimidine ring and the 2-substituent would likely direct incoming electrophiles to these positions. Studies have shown that the presence of a halogen at the 6-position can enhance the biological activity of quinazoline derivatives, making such modifications synthetically valuable. nih.gov
Ring Annulation and Fused Heterocycle Formation from Bromomethylquinazolines
The 2-(bromomethyl)quinazoline scaffold is a versatile precursor for the construction of fused polycyclic heterocyclic systems. These reactions, known as annulation, involve the formation of a new ring fused to the existing quinazoline structure.
This can be achieved through two primary strategies:
Intramolecular Cyclization: A nucleophilic center can be introduced into a molecule attached to the bromomethyl group. Subsequent intramolecular SN2 reaction leads to ring closure. For example, reacting 2-(bromomethyl)quinazoline with a nucleophile that contains another reactive site, such as 2-aminothiophenol, could lead to a fused thiazolo[3,2-c]quinazoline system after an intramolecular cyclization event. The synthesis of pyrrolo[1,2-a]quinazolinones via the intramolecular cyclization of 2-alkenylquinazolinones serves as a strong precedent for this type of transformation. uacademic.infomdpi.com
Intermolecular Cyclization/Condensation: The bromomethyl group can react with a bifunctional reagent in a stepwise or one-pot manner to build a new ring. For instance, reaction with hydrazine (B178648) could form 2-(hydrazinomethyl)quinazoline, which could then be cyclized with various reagents to form fused triazoloquinazolines, analogous to the synthesis of triazolo[4,3-c]quinazolines. researchgate.net
These ring-forming reactions significantly increase molecular complexity and are a key strategy in the synthesis of novel heterocyclic compounds with potential applications in materials science and pharmacology. snnu.edu.cnresearchgate.net
| Fused Ring System | Synthetic Strategy | Potential Reagents |
| Pyrrolo[2,1-b]quinazoline | Intramolecular alkylation | Reaction with an amine containing a carbanion precursor |
| Thiazolo[3,2-c]quinazoline | Intramolecular cyclization | Reaction with 2-aminothiophenol |
| Imidazo[1,2-c]quinazoline | Intermolecular condensation | Reaction with ethylenediamine (B42938) followed by oxidation |
| Triazolo[4,3-c]quinazoline | Intermolecular condensation | Reaction with hydrazine, followed by cyclization with an orthoester |
This table illustrates potential pathways to fused heterocycles starting from 2-(bromomethyl)quinazoline.
Intramolecular Cyclization to Form Polycyclic Systems (e.g.,nih.govrsc.orgdiazocino[2,1-b]quinazolinones)
While direct intramolecular cyclization of 2-(bromomethyl)quinazoline to form nih.govrsc.orgdiazocino[2,1-b]quinazolinones has not been extensively documented, the synthesis of the isomeric nih.govresearchgate.netdiazocino[2,1-b]quinazolinone ring system has been achieved through an intermolecular approach. This highlights the utility of quinazoline derivatives in constructing diazocine-fused architectures.
A notable example is the atom-economical [4+4] cycloaddition of 2-alkynyl quinazolinones with aza-ortho-quinone methides (ao-QMs). The ao-QMs are generated in situ from 2-(bromomethyl)anilines. This reaction proceeds under mild, transition-metal-free conditions and affords a variety of nih.govresearchgate.netdiazocino[2,1-b]quinazolinones in good to excellent yields. rsc.org The reaction demonstrates broad substrate scope and good functional group tolerance. rsc.org
The proposed mechanism involves the deprotonation of the 2-alkynyl quinazolinone by a base, followed by a Michael addition to the in situ generated aza-ortho-quinone methide. A subsequent selective intramolecular 8-endo-dig cyclization and intermolecular protonation lead to the final nih.govresearchgate.netdiazocino[2,1-b]quinazolinone product. rsc.org
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Alkynyl quinazolinone | 2-(Bromomethyl)aniline derivative (forms aza-ortho-quinone methide) | nih.govresearchgate.netDiazocino[2,1-b]quinazolinone derivative | Base (e.g., K2CO3), Solvent (e.g., DMF), Room Temperature | Good to Excellent | rsc.org |
Intermolecular Cycloaddition Reactions
The quinazoline nucleus can participate in intermolecular cycloaddition reactions, leading to the formation of diverse and complex polycyclic systems. Although specific examples involving 2-(bromomethyl)quinazoline as a direct participant in cycloadditions are not readily found in the literature, related quinazoline derivatives exhibit notable reactivity in such transformations. These reactions underscore the potential of the quinazoline scaffold in constructing novel molecular architectures.
One significant example is the photochemical intermolecular dearomative [4+2] cycloaddition of quinazolines with various alkenes. nih.gov This energy-transfer-mediated reaction is highly regioselective and diastereoselective, providing access to bridged polycyclic structures that are otherwise difficult to synthesize. nih.gov The reaction overcomes the inherent low reactivity of aromatic systems in cycloadditions. nih.gov
Another relevant pathway involves the dipolar cycloaddition reactions of zwitterionic intermediates generated from 2-(chloromethyl)-4(3H)-quinazolinone derivatives. For instance, 3-amino-2-chloromethyl-4(3H)-quinazolinone, upon treatment with a base like triethylamine, forms a zwitterion that can undergo cycloaddition with dipolarophiles such as N-arylmaleimides. nih.govresearchgate.net This reaction provides a facile, one-step route to novel annulated pyrrolo- and pyridazinoquinazoline derivatives. nih.gov
| Quinazoline Derivative | Reaction Partner | Reaction Type | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Quinazoline | Alkene | Photochemical [4+2] Dearomative Cycloaddition | Bridged Polycycle | Energy-transfer mediated, highly regio- and diastereoselective. | nih.gov |
| 3-Amino-2-chloromethyl-4(3H)-quinazolinone | N-Arylmaleimide | Dipolar [3+2] Cycloaddition | Tetrahydropyrrolo[3',4':4,3]pyridazino[6,1-b]quinazoline-1,3,6-trione | Proceeds via a zwitterionic intermediate. | nih.gov |
Structural Modifications and Analog Design Centered on the 2 Bromomethyl Quinazoline Motif
Strategic Variation of Substituents at the Bromomethyl Position
The bromomethyl group at the 2-position of the quinazoline (B50416) ring is a highly reactive electrophilic site, making it an ideal anchor point for introducing diverse substituents through nucleophilic substitution reactions. This strategic variation is a cornerstone of analog design, allowing for the fine-tuning of physicochemical properties and biological activity. The primary goal is to explore the chemical space around the quinazoline core to identify moieties that can enhance target binding, improve pharmacokinetic profiles, or introduce novel pharmacological effects.
One common strategy involves the displacement of the bromide with nitrogen nucleophiles. This leads to the synthesis of a wide array of 2-(aminomethyl)quinazoline derivatives. By reacting 2-(bromomethyl)quinazoline with various primary and secondary amines, researchers can introduce different alkyl and aryl groups. These modifications can influence the compound's polarity, basicity, and steric profile, which are critical factors for molecular recognition by biological targets. For instance, the introduction of a basic side chain at this position has been explored to enhance the antiproliferative activity of quinazolinone derivatives.
Another key variation is the introduction of sulfur-containing functionalities. The reaction of 2-(bromomethyl)quinazoline with thiols or thiolate anions yields 2-(thiomethyl)quinazoline analogs. These modifications are often pursued to mimic or replace other functional groups, a concept known as bioisosteric replacement. Sulfur-containing groups can participate in different types of non-covalent interactions, such as hydrogen bonding and van der Waals forces, compared to their oxygen or nitrogen counterparts, potentially leading to altered binding affinities and selectivities for specific enzymes or receptors.
Furthermore, oxygen-based nucleophiles, such as alcohols and phenols, can be employed to synthesize 2-(alkoxymethyl) and 2-(aryloxymethyl)quinazoline derivatives. These ether linkages can modulate the lipophilicity and metabolic stability of the parent compound. The strategic introduction of such groups is often guided by the desire to improve oral bioavailability or to explore specific interactions within a target's binding pocket.
The table below summarizes the types of nucleophiles used and the resulting 2-substituted quinazoline derivatives, illustrating the strategic variations possible from the 2-(bromomethyl)quinazoline motif.
| Nucleophile Type | Example Nucleophile | Resulting Linkage | Derivative Class | Strategic Goal |
| Nitrogen | Primary/Secondary Amines, Hydrazine (B178648) | C-N | 2-(Aminomethyl)quinazolines | Modulate basicity, polarity, and steric bulk for improved target interaction. |
| Sulfur | Thiols, Thiolates | C-S | 2-(Thiomethyl)quinazolines | Bioisosteric replacement, explore alternative binding interactions. |
| Oxygen | Alcohols, Phenols | C-O | 2-(Alkoxymethyl)quinazolines | Modify lipophilicity and metabolic stability. |
Design of Hybrid Molecules Incorporating the Bromomethylquinazoline Scaffold
The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a blended or synergistic biological profile. nih.gov This approach aims to address complex diseases by targeting multiple pathways or to overcome drug resistance mechanisms. nih.gov The 2-(bromomethyl)quinazoline scaffold is an excellent starting point for creating such hybrid molecules due to the ease with which other biologically active moieties can be attached at the bromomethyl position.
A prominent strategy in this area is the fusion of the quinazoline core with other heterocyclic systems known for their pharmacological activities. For example, triazole and oxadiazole rings are frequently incorporated into drug candidates for their diverse biological properties, including antimicrobial and anticancer effects. By reacting 2-(bromomethyl)quinazoline with a molecule containing a thiol or an amino group attached to a triazole or oxadiazole ring, a stable thioether or amine linkage can be formed, resulting in a quinazoline-triazole or quinazoline-oxadiazole hybrid. These hybrid molecules are then evaluated to see if the combined pharmacophores lead to enhanced potency or a novel mechanism of action.
Another example is the combination of the quinazoline scaffold with thiazolidinone, a five-membered sulfur-containing heterocycle with a broad spectrum of biological activities. The synthesis of such hybrids often involves a multi-step process where a derivative of 2-(bromomethyl)quinazoline is used to alkylate a thiazolidinone precursor. The resulting hybrid molecules are of interest in the development of new therapeutic agents with potentially dual-target capabilities.
The design of these hybrid molecules is often guided by the principle of synergistic pharmacology, where the quinazoline moiety might be responsible for binding to one biological target, while the appended pharmacophore interacts with another. This can be particularly advantageous in complex diseases like cancer, where targeting multiple signaling pathways simultaneously can be more effective than inhibiting a single target. nih.gov
The following table presents examples of pharmacophores that have been hybridized with the quinazoline scaffold, highlighting the intended therapeutic area.
| Hybridized Pharmacophore | Linkage Type | Resulting Hybrid Molecule | Potential Therapeutic Area |
| 1,2,4-Triazole | Thioether or Amine | Quinazoline-Triazole Hybrid | Anticancer, Antimicrobial |
| 1,3,4-Oxadiazole | Thioether or Amine | Quinazoline-Oxadiazole Hybrid | Anticancer, Anti-inflammatory |
| Thiazolidinone | Various | Quinazoline-Thiazolidinone Hybrid | Anticancer, Antidiabetic |
| Benzothiazole | Pyrazole | Quinazolinone-Pyrazole-Benzothiazole | Anticancer |
Generation of Diverse Chemical Libraries for Research Screening
The 2-(bromomethyl)quinazoline motif is a valuable building block for the generation of diverse chemical libraries intended for high-throughput screening (HTS) in drug discovery. The reactivity of the bromomethyl group allows for the rapid and efficient synthesis of a large number of analogs from a common intermediate. This combinatorial approach enables the exploration of a vast chemical space to identify hit compounds with desired biological activities.
The construction of these libraries typically involves parallel synthesis techniques, where the 2-(bromomethyl)quinazoline core is reacted with a diverse set of building blocks, such as amines, thiols, and alcohols, in a multi-well plate format. This allows for the creation of hundreds or even thousands of distinct compounds in a short period. The diversity of the library can be further expanded by using different substituted 2-(bromomethyl)quinazoline starting materials, for example, with various substituents on the benzene (B151609) ring of the quinazoline core.
Once synthesized, these chemical libraries are screened against a panel of biological targets, such as enzymes, receptors, or whole cells, to identify compounds that exhibit a desired biological effect. For instance, libraries of 2-substituted quinazolines have been screened for their antiproliferative activity against various cancer cell lines. nih.gov Such screenings can identify novel scaffolds for further optimization or reveal unexpected structure-activity relationships.
The data generated from these screening campaigns are crucial for guiding the subsequent stages of drug discovery. Hits from the initial screen are often resynthesized and retested to confirm their activity. Promising candidates then enter a lead optimization phase, where medicinal chemists systematically modify the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. The generation of diverse chemical libraries based on the 2-(bromomethyl)quinazoline scaffold is, therefore, a critical step in the identification of new drug candidates. mdpi.com
The table below outlines the key steps in the generation and screening of a chemical library based on the 2-(bromomethyl)quinazoline motif.
| Step | Description | Key Considerations |
| 1. Scaffold Selection | Choice of the 2-(bromomethyl)quinazoline core, potentially with pre-existing substitutions on the quinazoline ring. | Reactivity of the scaffold, availability of starting materials. |
| 2. Building Block Selection | A diverse set of nucleophiles (amines, thiols, alcohols, etc.) is chosen to react with the scaffold. | Chemical diversity, commercial availability, and compatibility with the reaction conditions. |
| 3. Library Synthesis | Parallel synthesis of a large number of discrete compounds from the scaffold and building blocks. | Reaction efficiency, purification of the final compounds, and automation. |
| 4. Biological Screening | The synthesized library is tested against one or more biological targets using high-throughput assays. | Assay robustness, relevance to the disease of interest, and data analysis. |
| 5. Hit Identification and Validation | Compounds showing significant activity in the primary screen are identified and their activity is confirmed through further testing. | Potency, selectivity, and structure-activity relationship analysis. |
Advanced Research and Methodological Applications
Computational Chemistry and Molecular Modeling Studies
Computational techniques are indispensable in modern drug discovery and materials science, providing deep insights into the molecular behavior of compounds like 2-(1-Bromomethyl)quinazoline. These in silico methods allow for the prediction of molecular properties, the elucidation of interaction mechanisms, and the rational design of novel derivatives with enhanced activities. nih.govukaazpublications.com
Theoretical Investigations of Electronic Structure and Reactivity of Bromomethylquinazolines
Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the electronic structure and reactivity of bromomethylquinazolines. nih.gov DFT calculations can predict various molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
For bromomethylquinazolines, these studies reveal how the electronegative bromine atom and the quinazoline (B50416) ring influence the molecule's reactivity. The bromomethyl group is identified as a highly electrophilic site, making it susceptible to nucleophilic substitution reactions, a key feature in its synthetic utility. DFT studies can also predict the reactivity of different positions on the quinazoline ring, guiding the design of new synthetic pathways and the prediction of reaction outcomes. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. researchgate.net For derivatives of this compound, MD simulations provide valuable information about their conformational flexibility, stability, and interactions with biological macromolecules like proteins and nucleic acids. nih.gov
By simulating the motion of atoms and bonds, researchers can analyze the stability of ligand-receptor complexes. researchgate.net Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from MD trajectories to assess the structural stability of the complex and the flexibility of individual residues within the binding pocket, respectively. researchgate.netnih.gov These simulations are critical for validating docking poses and understanding the dynamic nature of the binding interactions that govern the biological activity of these compounds. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govatlantis-press.comacs.org For quinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govijper.org
These studies correlate the biological activity of quinazoline derivatives with their 3D physicochemical properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. ijper.org The resulting QSAR models, often visualized as contour maps, highlight the structural features that are crucial for activity. nih.govworldscientific.com For instance, a QSAR study on quinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors might reveal that bulky, electronegative substituents at a specific position on the quinazoline ring enhance inhibitory potency. atlantis-press.comresearchgate.netnih.govnih.gov These models are predictive tools that guide the design of new, more potent derivatives. nih.govacs.orgfrontiersin.org
| QSAR Model | Key Statistical Parameter | Typical Value | Significance |
|---|---|---|---|
| CoMFA | q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. nih.gov |
| CoMFA | r² (Non-cross-validated r²) | > 0.9 | Shows a strong correlation between predicted and experimental activities. nih.gov |
| CoMSIA | q² (Cross-validated r²) | > 0.5 | Demonstrates the model's robustness and predictive power. nih.gov |
| CoMSIA | r²_pred (External validation) | > 0.6 | Confirms the model's ability to predict the activity of new compounds. nih.gov |
Pharmacophore Modeling for Rational Ligand Design
Pharmacophore modeling is a crucial aspect of ligand-based drug design, used when the 3D structure of the target is unknown but a set of active ligands is available. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. worldscientific.com
For quinazoline derivatives, pharmacophore models are developed based on a series of known active compounds. nih.gov These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophoric features and are likely to be active. nih.gov This approach, often combined with QSAR and docking studies, accelerates the discovery of new lead compounds. worldscientific.com An e-pharmacophore approach can also be utilized to filter compounds as potential inhibitors for specific targets. nih.govelsevierpure.com
Molecular Docking Studies to Elucidate Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ukaazpublications.com For derivatives of this compound, docking studies are instrumental in understanding their mechanism of action at a molecular level. biointerfaceresearch.comresearchgate.net These studies have been widely applied to investigate the interactions of quinazoline-based compounds with various protein targets, including kinases like EGFR and VEGFR, which are often implicated in cancer. biointerfaceresearch.comnih.govjapsonline.com
Docking simulations reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinazoline derivative and the amino acid residues in the active site of the target protein. researchgate.netnih.govresearchgate.net For example, studies have consistently shown that the quinazoline nitrogen atoms (N1 and N3) often form crucial hydrogen bonds with hinge region residues of kinases, such as methionine. nih.govresearchgate.net The insights gained from docking studies are vital for structure-activity relationship (SAR) analysis and for designing derivatives with improved binding affinity and selectivity. nih.govrsc.org
| Type of Interaction | Interacting Part of Quinazoline Ligand | Key Amino Acid Residues (Examples) | Significance |
|---|---|---|---|
| Hydrogen Bonding | Quinazoline N1 and N3 atoms | Met793, Thr766 (in EGFR) | Anchors the ligand in the ATP-binding pocket. nih.govresearchgate.net |
| Hydrophobic Interactions | Quinazoline ring, aniline (B41778) substituent | Leu820, Leu768, Ala719 (in EGFR) | Stabilizes the ligand within the binding site. nih.gov |
| π-π Stacking | Aromatic rings | Tyr57 (in NF-κB pathway proteins) | Contributes to binding affinity and orientation. nih.gov |
Spectroscopic and Chromatographic Methodologies for Reaction Monitoring and Product Elucidation
The synthesis of this compound and its subsequent conversion into more complex derivatives require robust analytical methods for reaction monitoring and structural confirmation. Spectroscopic and chromatographic techniques are fundamental tools for these purposes. orientjchem.org
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to characterize the structure of synthesized quinazoline derivatives. mdpi.comtsijournals.com
¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework, confirming the presence of the quinazoline core and the successful incorporation of substituents. mdpi.com
IR spectroscopy is used to identify key functional groups present in the molecule. mdpi.com
Mass Spectrometry determines the molecular weight and fragmentation pattern, confirming the elemental composition of the synthesized compounds. nih.gov
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of a reaction and assessing the purity of the final products. pharmjournal.runih.govresearchgate.net HPLC can separate the starting materials, intermediates, and final products, allowing for the quantification of each component in the reaction mixture. This is crucial for optimizing reaction conditions (e.g., temperature, reaction time, catalyst loading) to maximize the yield and purity of the desired quinazoline derivative. africaresearchconnects.comnih.gov
Application of Green Chemistry Principles in Bromomethylquinazoline Synthesis and Transformations
The synthesis of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green chemistry. This paradigm shift encourages the development of processes that are more sustainable, efficient, and environmentally benign. The principles of green chemistry can be applied to both the initial formation of the quinazoline scaffold and its subsequent functionalization, such as the critical bromination step. Methodologies focusing on alternative energy sources, safer reagents and solvents, and process intensification are central to this approach.
The production of this compound can be conceptually divided into two primary stages: the synthesis of a 2-methylquinazoline (B3150966) precursor and the subsequent side-chain bromination. Green chemistry principles are applicable and have been explored for analogous reactions in both stages.
Green Approaches to the Quinazoline Scaffold Synthesis
Traditional methods for synthesizing the quinazoline ring often involve high temperatures, long reaction times, and the use of volatile organic solvents. Modern approaches seek to mitigate these issues by employing greener techniques such as microwave irradiation and solvent-free conditions. Microwave-assisted organic synthesis (MAOS), for example, offers significant advantages by dramatically reducing reaction times from hours to minutes, which in turn lowers energy consumption. rsc.orgresearchoutreach.org This rapid, uniform heating often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. rsc.orgbohrium.com
Furthermore, the replacement of hazardous solvents is a cornerstone of green synthesis. Research has demonstrated the feasibility of performing quinazoline syntheses in more environmentally friendly media or under solvent-free conditions, often supported by solid catalysts like montmorillonite (B579905) K-10 clay. rsc.orgcolab.ws These solventless methods not only prevent pollution but also simplify work-up procedures. rsc.org The use of nanocatalysts and reusable catalytic systems also aligns with green principles by offering high efficiency, selectivity, and the ability to be recovered and reused, minimizing waste. rsc.orgtandfonline.com
| Parameter | Conventional Method (e.g., Thermal Reflux) | Green Method (e.g., Microwave-Assisted) | Reference |
|---|---|---|---|
| Energy Source | Oil bath, heating mantle | Microwave Irradiation | rsc.orgresearchoutreach.org |
| Reaction Time | Several hours (e.g., 3-12 h) | Minutes (e.g., 10-30 min) | rsc.orgbohrium.com |
| Solvent | Often high-boiling, volatile organic compounds (VOCs) | Green solvents (e.g., water, ethanol) or solvent-free | rsc.orgcolab.ws |
| Yields | Variable, often moderate | Often higher due to reduced side reactions | rsc.org |
| Work-up | Can be complex, involving solvent extraction | Often simpler, especially in solvent-free systems | rsc.org |
Sustainable Transformations: Benzylic Bromination
The transformation of a 2-methylquinazoline precursor into this compound involves a benzylic bromination, a reaction class traditionally reliant on hazardous reagents and solvents like carbon tetrachloride (CCl₄). rsc.orgcolab.ws Green chemistry offers several safer and more sustainable alternatives.
A prominent green alternative is the replacement of CCl₄ with less toxic and non-ozone-depleting solvents. Studies have shown successful benzylic brominations using N-Bromosuccinimide (NBS) in greener solvents like diethyl carbonate or acetonitrile (B52724). rsc.orgcolab.ws Microwave irradiation can also be applied to this step, again significantly reducing reaction times and improving yields compared to classic procedures. rsc.orgtandfonline.com
Process intensification through continuous flow chemistry represents a significant advancement. rsc.org Photochemical flow reactors, using energy-efficient LEDs, allow for the in situ generation of bromine from safer, readily available precursors like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr). rsc.orgresearchoutreach.orgrsc.org This approach avoids the direct handling and transport of highly toxic liquid bromine, enhances safety by minimizing the volume of reactive material at any given time, and allows for outstanding efficiency and throughput. rsc.orgresearchoutreach.org Such solvent-free or aqueous-based photochemical methods can dramatically reduce the process mass intensity (PMI), a key metric of green chemistry that measures the total mass of materials used to produce a certain mass of product. rsc.orgrsc.org
| Method | Brominating Agent | Solvent | Activation | Key Green Advantages | Reference |
|---|---|---|---|---|---|
| Traditional Wohl-Ziegler | N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Chemical initiator (e.g., AIBN), heat | None (Hazardous solvent, initiator) | colab.ws |
| Microwave-Assisted | N-Bromosuccinimide (NBS) | Diethyl Carbonate | Microwave | Reduced time, avoids CCl₄, recyclable solvent | rsc.org |
| Photochemical (Visible Light) | Bromine or NBS | Acetonitrile | Visible light (LED) | Avoids CCl₄ and chemical initiators, safer activation | colab.wsacs.org |
| Continuous Flow Photochemistry | Br₂ (generated in situ) | Solvent-free or Water | Visible light (LED) | High safety (no Br₂ transport), process intensification, low PMI | rsc.orgrsc.org |
By integrating these principles, the synthesis and transformation pathways leading to this compound can be redesigned to be significantly more sustainable. The adoption of microwave-assisted, solvent-free synthesis for the quinazoline core, coupled with a continuous flow photochemical bromination, exemplifies a modern, green approach to producing this specialized chemical compound.
Role of 2 Bromomethyl Quinazoline in Chemical Biology and Medicinal Chemistry Research
Key Intermediate in the Design and Synthesis of Bioactive Compounds
The utility of 2-(Bromomethyl)quinazoline as a building block is demonstrated by its application in the synthesis of compounds across various therapeutic areas. The bromine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to attack by a wide array of nucleophiles, including amines, thiols, and alcohols. This straightforward reactivity allows for the facile generation of extensive libraries of 2-substituted quinazoline (B50416) derivatives, which is a crucial step in modern drug discovery campaigns.
The quinazoline core is a well-established pharmacophore in oncology, with several approved drugs, such as Gefitinib and Erlotinib, targeting protein kinases. mdpi.commdpi.comnih.gov The substitution pattern on the quinazoline ring is critical for activity and selectivity, and the C2 position, in particular, has been a focal point for modification to achieve potent and selective kinase inhibition. mdpi.comnih.govnih.gov
2-(Bromomethyl)quinazoline serves as a key precursor for introducing the diverse side chains necessary for interaction with various kinase active sites. By reacting it with different nucleophiles, researchers can synthesize a multitude of 2-substituted quinazolines designed to target specific enzymes implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases. mdpi.comnih.govnih.govekb.eg For instance, the synthesis of 2-aryl-substituted quinazolines has been shown to yield compounds with significant anti-proliferative activities against various cancer cell lines. nih.govwjpmr.combohrium.com The bromomethyl intermediate provides a direct route to attach various substituted amines, ethers, or thioethers, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.
Table 1: Examples of 2-Substituted Quinazoline Scaffolds in Anticancer Research
| Target Class | Example of C2-Substitution | Rationale for Derivatization |
|---|---|---|
| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2) | Substituted anilines, ethers | To interact with the ATP-binding site and achieve selectivity. |
| Aurora Kinases | Phenylcarboxylic acids | To explore key amino acid residue interactions in the active site. nih.gov |
| Poly (ADP-ribose) polymerase (PARP) | Various heterocyclic moieties | To fit the structural requirements of PARP inhibitors for DNA repair inhibition. nih.gov |
This table is illustrative of the types of C2-substitutions on the quinazoline scaffold investigated for anticancer activity. 2-(Bromomethyl)quinazoline is a key intermediate for synthesizing such derivatives.
Quinazoline derivatives have demonstrated a broad spectrum of anti-infective properties, including antibacterial, antifungal, and antiviral activities. nih.govnih.govbiomedpharmajournal.orgrjptonline.org The development of novel anti-infective agents is a global health priority due to the rise of drug-resistant pathogens. The versatility of the quinazoline scaffold makes it an attractive starting point for the synthesis of new antimicrobial and antiviral candidates. nih.govbu.edu.egresearchgate.net
The reactive nature of 2-(Bromomethyl)quinazoline allows for its use in creating diverse libraries of compounds for screening against various pathogens. For example, it can be used to synthesize acylhydrazone quinazolines, which have shown significant activity against bacteria and fungi. nih.gov Recently, quinazolinone-based molecules have been designed and evaluated as broad-spectrum antiviral agents, showing activity against viruses such as SARS-CoV-2 by inhibiting enzymes like the papain-like protease (PLpro). nih.gov Furthermore, scaffold-hopping strategies based on natural products have led to the identification of quinazoline derivatives as potent coronavirus inhibitors that function at the early stages of viral infection. nih.gov The ability to easily introduce different functional groups via the bromomethyl handle is crucial for optimizing the potency and spectrum of activity of these anti-infective agents.
The multifactorial nature of neurodegenerative disorders like Alzheimer's and Parkinson's disease necessitates the development of multi-target-directed ligands. mdpi.comnih.gov The quinazoline scaffold has emerged as a promising framework for designing such agents due to its ability to modulate key pathological targets, including cholinesterases, β-amyloid (Aβ) aggregation, and tau protein hyperphosphorylation. mdpi.comnih.gov
2-(Bromomethyl)quinazoline provides a synthetic entry point to craft these complex molecules. By derivatizing the C2 position, researchers can attach moieties designed to interact with specific targets. For example, different side chains can be introduced to optimize inhibition of acetylcholinesterase (AChE) or to interfere with the Aβ aggregation cascade. nih.govresearchgate.net This synthetic flexibility is essential for developing compounds that can cross the blood-brain barrier and exert neuroprotective effects, making 2-(Bromomethyl)quinazoline a valuable tool in the search for effective treatments for these debilitating diseases. google.com
The broad biological profile of the quinazoline core is a testament to its ability to interact with a wide array of biological targets. nih.govmdpi.com This chemical promiscuity makes it a "privileged structure" in medicinal chemistry. nih.gov 2-(Bromomethyl)quinazoline is instrumental in harnessing this potential, as it opens the door to countless derivatives through simple and efficient chemical reactions.
By reacting 2-(Bromomethyl)quinazoline with various nucleophiles—such as substituted phenols, anilines, thiophenols, and heterocyclic amines—a vast chemical library can be generated. This approach allows for the systematic exploration of the quinazoline pharmacophore against diverse biological targets, including G-protein coupled receptors, enzymes, and ion channels. This strategy accelerates the hit-to-lead optimization process in drug discovery, enabling researchers to quickly identify compounds with desired biological activities, ranging from anti-inflammatory and analgesic to antihypertensive and anticonvulsant effects. nih.gov
Contribution to Structure-Activity Relationship (SAR) Studies within Quinazoline Chemistry
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. researchgate.net These studies guide the rational design of more potent and selective drug candidates. The quinazoline scaffold has been extensively explored through SAR studies to optimize its therapeutic potential. mdpi.comnih.govresearchgate.net
The bromomethyl group at the C2 position of 2-(Bromomethyl)quinazoline is an ideal anchor for systematic SAR exploration. Its predictable reactivity allows for the controlled introduction of a wide variety of substituents, enabling a thorough investigation of the steric, electronic, and hydrophobic requirements of a given biological target. mdpi.com
By synthesizing a series of analogs where only the C2-substituent is varied, medicinal chemists can directly correlate specific structural changes with changes in biological activity. For example, replacing the bromine with a series of substituted phenoxy or anilino groups can reveal how electron-donating or electron-withdrawing groups on the terminal ring affect target binding. Similarly, varying the length and branching of an alkyl chain attached via an ether or amine linkage can probe the size and shape of a binding pocket. This systematic derivatization is crucial for building a comprehensive SAR model, which is essential for designing next-generation therapeutic agents with improved efficacy and reduced side effects.
Table 2: Illustrative Derivatization of 2-(Bromomethyl)quinazoline for SAR Studies
| Reactant (Nucleophile) | Resulting C2-Substituent | Property Being Probed |
|---|---|---|
| Phenol | -CH₂-O-Ph | Aromatic interactions, H-bond acceptor capacity |
| Aniline (B41778) | -CH₂-NH-Ph | H-bond donor/acceptor capacity, aromatic interactions |
| Thiophenol | -CH₂-S-Ph | Hydrophobicity, size, potential for specific sulfur interactions |
| Piperidine | -CH₂-(1-piperidinyl) | Basic character, steric bulk, conformational flexibility |
This table illustrates how the reaction of 2-(Bromomethyl)quinazoline with different nucleophiles can generate a focused library of analogs to systematically probe the pharmacophoric requirements of a biological target.
Impact of Bromomethyl Substitutions on Molecular Recognition and Binding
The introduction of a bromomethyl group at the 2-position of the quinazoline scaffold significantly influences its interaction with biological targets, altering molecular recognition, binding affinity, and specificity. This impact stems from the unique electronic and steric properties of the bromine atom and the reactivity of the entire bromomethyl moiety. The effects can be broadly categorized into the formation of covalent bonds and the participation in specific non-covalent interactions.
A primary role of the bromomethyl group is to act as an electrophilic "warhead," enabling the molecule to function as a covalent inhibitor. nih.govnih.govresearchgate.net The carbon atom of the bromomethyl group is highly susceptible to nucleophilic attack from amino acid residues within a protein's binding site, such as the thiol group of cysteine or the amine group of lysine. youtube.com This reaction results in the formation of a stable, covalent bond between the inhibitor and its target protein. Such covalent interactions can lead to irreversible or long-lasting inhibition, which often translates to high potency and prolonged duration of action. youtube.comosti.gov Quinazoline-based covalent inhibitors have been successfully developed to target specific mutations in proteins like KRAS G12C, where the inhibitor forms a covalent linkage with the mutant cysteine residue. nih.govosti.gov The strategic placement of this reactive group is crucial for ensuring it is correctly oriented to react with the target nucleophile, thereby enhancing both potency and selectivity. nih.gov
Beyond its capacity for covalent bonding, the bromine atom itself can profoundly affect molecular recognition through non-covalent forces, most notably halogen bonding. mdpi.comresearchgate.net A halogen bond is a highly directional, non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) is attracted to a Lewis basic site, such as a carbonyl oxygen, a sulfur atom, or a π-system of an aromatic ring. mdpi.comresearchgate.net In quinazoline derivatives, these interactions have been observed to influence crystal packing and molecular assembly, demonstrating their importance in molecular recognition. mdpi.comresearchgate.net The inclusion of a bromine atom on the quinazoline scaffold can therefore introduce new, specific contact points with a receptor, potentially increasing binding affinity and selectivity. rsc.org The strength and geometry of these halogen bonds are sensitive to the local environment, and their contribution to binding affinity can be significant. researchgate.netmdpi.com
The table below summarizes the key interactions involving the bromomethyl group and their consequences for molecular binding.
| Interaction Type | Description | Key Residues/Partners | Impact on Binding |
| Covalent Alkylation | The electrophilic carbon of the -CH₂Br group is attacked by a nucleophile on the target protein, forming a stable covalent bond. | Cysteine (thiol), Lysine (amine) | Leads to irreversible or long-duration inhibition, often resulting in high potency and selectivity. nih.govyoutube.com |
| Halogen Bonding | A non-covalent interaction between the electropositive region (σ-hole) of the bromine atom and a Lewis base (electron donor). mdpi.com | Carbonyl oxygen (backbone/side-chain), Sulfur (methionine), Aromatic rings (tyrosine, phenylalanine) | Enhances binding affinity and specificity by adding directional interactions to the binding interface. researchgate.netmdpi.com |
| Steric Effects | The size of the bromomethyl group influences the fit of the ligand within the binding pocket. | All residues lining the binding pocket | Can either improve binding by filling a hydrophobic pocket or hinder binding if it causes steric clashes with the receptor. |
| Hydrophobic Interactions | The methylene (-CH₂) portion of the group can participate in hydrophobic or van der Waals interactions. | Alanine, Valine, Leucine, Isoleucine | Contributes modestly to the overall binding affinity by interacting with nonpolar regions of the binding site. |
Exploration in Material Science Applications as a Functional Monomer or Scaffold
While the quinazoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, its exploration in material science is an emerging area. researchgate.net The compound 2-(Bromomethyl)quinazoline, in particular, possesses significant potential as a functional monomer or a versatile scaffold for creating advanced materials, primarily due to the reactivity of the bromomethyl group. This group serves as a convenient chemical handle for polymerization or for grafting the quinazoline moiety onto other structures.
The bromomethyl group is a potent alkylating agent, making 2-(Bromomethyl)quinazoline a suitable candidate for initiating certain types of polymerization. For instance, it could potentially initiate the cationic ring-opening polymerization (CROP) of heterocyclic monomers like 2-oxazolines. tu-dresden.deresearchgate.netmdpi.com In such a process, the bromomethyl group would generate the initial cationic species required to start the polymer chain growth, resulting in polymers end-capped with a quinazoline unit. This approach allows for the synthesis of well-defined polymers where the specific properties of the quinazoline core—such as its thermal stability, photophysical characteristics, or biological activity—are precisely located at the terminus of a polymer chain.
Furthermore, 2-(Bromomethyl)quinazoline can be used to synthesize novel functional monomers. The bromide is an excellent leaving group and can be readily displaced by nucleophiles to introduce a polymerizable functional group. For example, reaction with potassium acrylate or methacrylate could convert the bromomethyl group into a polymerizable ester, creating a quinazoline-containing monomer suitable for standard free-radical polymerization. mdpi.com Incorporating such monomers into polymers would introduce the rigid, aromatic quinazoline scaffold into the polymer side chains. This can significantly enhance the thermal stability and mechanical properties of the resulting material. rsc.org Polymers containing heterocyclic units in their structure are known for their high glass transition temperatures and robustness, making them suitable for applications in aerospace or electronics. rsc.orgdoi.org
As a scaffold, 2-(Bromomethyl)quinazoline can be grafted onto existing polymer backbones or surfaces. This surface functionalization can be used to modify the properties of a base material. For instance, attaching the quinazoline moiety to a polymer film or nanoparticle could be used to create materials with specific metal-chelating abilities, altered optical properties, or antimicrobial surfaces. Multicomponent reactions could also be employed to attach complex functional groups to the bromomethyl position, creating highly specialized polymers for applications in sensors, bioimaging, or flame retardants. mdpi.com
The potential applications of 2-(Bromomethyl)quinazoline in material science are summarized in the table below.
| Application Area | Role of 2-(Bromomethyl)quinazoline | Role of Bromomethyl Group | Potential Material Properties |
| Polymer Synthesis | Functional Monomer Precursor | Serves as a reactive site to attach a polymerizable group (e.g., acrylate, vinyl). | Enhanced thermal stability, rigidity, specific optical or electronic properties. rsc.org |
| Polymer Synthesis | Initiator | Initiates cationic ring-opening polymerization of heterocyclic monomers. tu-dresden.deresearchgate.net | Creates end-functionalized polymers with a terminal quinazoline unit. |
| Surface Modification | Grafting Agent | Covalently attaches to surfaces or existing polymer backbones via nucleophilic substitution. | Creates functional surfaces with tailored properties like biocompatibility, antimicrobial activity, or specific binding capabilities. |
| Advanced Materials | Building Block/Scaffold | Allows for the introduction of the quinazoline core into complex architectures using multicomponent reactions. mdpi.com | Development of functional materials for bioimaging, flame retardants, or heavy metal adsorption. mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1-Bromomethyl)quinazoline, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of bromomethyl-substituted quinazolines typically involves nucleophilic substitution or cyclocondensation reactions. For example, bromination of pre-functionalized quinazoline precursors (e.g., using NBS or PBr₃) under controlled conditions (e.g., anhydrous DMF, 0–25°C) can introduce the bromomethyl group. Reaction optimization should prioritize solvent polarity (e.g., DCM vs. THF), stoichiometry of brominating agents, and temperature to minimize side products like di-substituted derivatives . Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm regioselectivity and purity .
Q. How does the bromomethyl group in this compound influence its reactivity in substitution reactions?
- Methodological Answer : The bromine atom in the bromomethyl group acts as a leaving group, enabling nucleophilic substitution (e.g., with amines, thiols, or alkoxides) to generate derivatives. For instance, coupling with arylthiols in the presence of K₂CO₃/DMF at 60°C yields thioether-linked analogs. Kinetic studies using TLC or HPLC monitoring can optimize reaction times and avoid over-alkylation .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Identify chemical shifts for the bromomethyl group (typically δ ~4.3–4.7 ppm for CH₂Br) and quinazoline aromatic protons (δ ~7.5–8.5 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate structural integrity .
- X-ray crystallography : Resolve spatial conformation and intermolecular interactions (e.g., C–H···Br hydrogen bonds) for solid-state studies .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields or impurities?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase side reactions; alternatives like acetonitrile or toluene can improve regioselectivity .
- Catalysis : Pd-catalyzed cross-coupling or phase-transfer catalysts (e.g., TBAB) may accelerate substitution reactions .
- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., ethanol/water) to isolate high-purity product .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticonvulsant efficacy) may arise from structural variations (e.g., substituent electronic effects) or assay conditions. Systematic approaches include:
- Dose-response studies : Establish IC₅₀/EC₅₀ values across multiple cell lines or in vivo models .
- Structure-activity relationship (SAR) analysis : Compare analogs with modified substituents (e.g., replacing bromine with Cl or CF₃) to isolate key pharmacophores .
Q. What computational tools are suitable for predicting the binding affinity of this compound derivatives to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Model interactions with enzymes (e.g., kinases) or receptors (e.g., GABAₐ) using crystal structures from the PDB .
- DFT calculations (Gaussian, ORCA) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- MD simulations (GROMACS) : Assess dynamic behavior in solvated systems to refine binding hypotheses .
Q. How can spirocyclic or fused-ring derivatives of this compound enhance pharmacological profiles?
- Methodological Answer : Incorporating spirocycles (e.g., cyclohexane-fused quinazoline) or triazoloquinazoline scaffolds improves metabolic stability and target selectivity. Key steps include:
- Cyclization reactions : Use Brønsted acids (e.g., H₂SO₄) or transition-metal catalysts to form fused rings .
- Biological evaluation : Test spiro derivatives in models of CNS disorders (e.g., PTZ-induced seizures) to compare efficacy with parent compounds .
Q. What strategies mitigate instability of this compound under ambient conditions?
- Methodological Answer :
- Storage : Lyophilize and store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Stabilizing additives : Include antioxidants (e.g., BHT) or desiccants (silica gel) in formulations .
- Degradation studies : Monitor via accelerated stability testing (40°C/75% RH) and HPLC to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
